2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
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Description
2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Biological Activity
The compound 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid (CAS No. 1844853-98-0) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₁O₄ |
Molecular Weight | 277.32 g/mol |
CAS Number | 1844853-98-0 |
Purity | Varies by supplier |
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is a common strategy in peptide synthesis to protect amines from unwanted reactions. The cuban structure contributes to its unique steric and electronic properties.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiazolidine derivatives have shown potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance antibacterial efficacy .
Case Study: Structure-Activity Relationships
In a study involving thiazolidine derivatives, it was found that compounds with a tert-butoxycarbonyl group exhibited improved antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound showed an IC₅₀ value significantly lower than standard antibiotics like Penicillin G .
Potential Applications
- Antibacterial Agents : Given the promising results from related compounds, this compound may serve as a lead compound for developing new antibacterial agents.
- Pharmaceutical Intermediates : Its unique structure allows it to be a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Boc-protected amine : Using tert-butoxycarbonyl chloride in the presence of a base.
- Cyclization to form the cuban structure : This step may involve cycloaddition reactions or other methods depending on the desired stereochemistry.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Biological Activity Table
Compound | Activity Against S. aureus | Activity Against E. coli | IC₅₀ (µg/mL) |
---|---|---|---|
This compound | TBD | TBD | TBD |
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | 0.195 | TBD | 0.195 |
Note: TBD indicates that specific data for this compound's activity is yet to be determined.
Properties
IUPAC Name |
2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTDBFFFLMHCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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